6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

medicinal chemistry cross‑coupling building block reactivity

6‑Chloro‑3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine (CAS 1403901‑47‑2) is a bicyclic heterocycle belonging to the pyrrolo[2,3‑b]pyridine (7‑azaindole) family. It bears a chlorine atom at position 6 and gem‑dimethyl groups at position 3 of the partially saturated pyrrole ring.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B13036527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=N2)Cl)C
InChIInChI=1S/C9H11ClN2/c1-9(2)5-11-8-6(9)3-4-7(10)12-8/h3-4H,5H2,1-2H3,(H,11,12)
InChIKeyABQDJFNVNCAUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Chloro‑3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine – A Differentiated Heterocyclic Building Block for Kinase‑Focused Discovery


6‑Chloro‑3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine (CAS 1403901‑47‑2) is a bicyclic heterocycle belonging to the pyrrolo[2,3‑b]pyridine (7‑azaindole) family. It bears a chlorine atom at position 6 and gem‑dimethyl groups at position 3 of the partially saturated pyrrole ring [1]. This scaffold is a privileged core in kinase inhibitor design, appearing in inhibitors of FGFR, JAK, TNIK, FLT3, and SGK1 [2]. The compound is supplied as a free base (MW 182.65 g·mol⁻¹, purity ≥95 %) and as the hydrochloride salt (CAS 1946021‑29‑9) .

Building block Kinase inhibitor scaffold elaboration via C‑6 cross‑coupling
Regioisomer Defined [2,3‑b] pyrrolopyridine for hinge‑binding SAR studies
Conformation Gem‑dimethyl group provides zero rotatable bonds for crystallography and NMR

Why 6‑Chloro‑3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The pyrrolopyridine scaffold is highly sensitive to both ring‑fusion regiochemistry ([2,3‑b] vs [3,2‑b] vs [3,2‑c]) and C‑6 halogen identity, which together dictate key properties such as lipophilicity (XLogP3‑AA = 3.0), electronic character (pKa ≈ 3.55), hydrogen‑bonding capacity (one H‑bond donor, two acceptors, TPSA 24.9 Ų), and reactivity toward cross‑coupling [1]. The 3,3‑dimethyl substitution eliminates stereochemical complexity and conformational flexibility (zero rotatable bonds), enhancing crystallinity and simplifying analytical characterization relative to non‑gem‑dimethyl or spiro‑cyclic analogs [2]. Generic substitution with the unsubstituted parent (CAS 1595279‑67‑6, MW 148.21, boiling point 256 °C) or the [3,2‑b] regioisomer (CAS 1604818‑09‑8) alters the vector of the chlorine handle, disrupts key binding interactions, and may compromise downstream synthetic yields in cross‑coupling steps .

Regioisomer mismatch

[3,2‑b] isomer may alter kinase hinge‑binding trajectory vs [2,3‑b] core.

Halogen reactivity gap

C‑6 Br analog risks premature debromination; unsubstituted C‑6 H lacks cross‑coupling handle.

Conformational flexibility

Non‑gem‑dimethyl analogs may produce broader HPLC peaks and variable crystallinity.

Quantitative Differentiation of 6‑Chloro‑3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine


C‑6 Chlorine Enables Predictable Cross‑Coupling Reactivity Versus C‑6 Hydrogen or Bromine Analogs

The C‑6 chlorine atom provides a well‑defined handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.) with reactivity intermediate between the less reactive C‑6 hydrogen analog and the more labile C‑6 bromine analog. The electron‑withdrawing chlorine lowers the pKa of the adjacent pyridine nitrogen to approximately 3.55, enhancing electrophilicity at C‑6 relative to the parent compound (pKa ~ 5.5 for pyridine in 7‑azaindole) . In contrast, the 6‑bromo analog (CAS 1259512‑11‑2, [3,2‑b] regioisomer, MW 227.10) is approximately 24 % heavier and more prone to unwanted debromination under reductive conditions .

C‑6 Cross‑Coupling Reactivity
Cross‑study comparable
pKa 3.55 (C‑Cl) vs 5.5 (C‑H)
C–Cl BDE ~397 kJ/mol vs C–Br ~280
Intermediate bond strength supports wider reaction scope without dehalogenation.
Predicted pKa; reactivity may vary with conditions.
medicinal chemistry cross‑coupling building block reactivity

Higher Boiling Point and Density Versus Parent Compound Improves Handling in High‑Temperature Reactions

The incorporation of chlorine at position 6 raises the predicted boiling point by approximately 24 °C and the density by ~0.07 g·cm⁻³ relative to the unsubstituted parent, reflecting increased molecular weight and polarizability . These differences are relevant for solvent‑free or high‑temperature transformations where volatility losses of the parent compound (boiling point 256 °C) may occur .

Boiling Point & Density
Cross‑study comparable
BP 280°C (pred.) vs 256°C parent
Density 1.154 vs ~1.08 g/cm³
Reduced volatility supports high‑temperature syntheses.
Predicted values; experimental validation recommended.
process chemistry thermal stability physical properties

Defined [2,3‑b] Regiochemistry Locks the Chlorine Vector for FGFR and TNIK Hinge‑Binding Motifs

The [2,3‑b] ring fusion places the chlorine atom at a geometry (5‑position of the pyridine ring) that maps onto the solvent‑exposed region of the kinase hinge‑binding pocket in FGFR and TNIK inhibitors, whereas the [3,2‑b] regioisomer (CAS 1604818‑09‑8) projects the chlorine in a different trajectory that may clash with the gatekeeper residue . Patent literature on pyrrolo[2,3‑b]pyridine FGFR inhibitors (e.g., compound 4h with FGFR1 IC₅₀ = 7 nM) explicitly retains the [2,3‑b] connectivity for optimal hinge binding [1].

Regiochemistry Preference
Class‑level inference
[2,3‑b] scaffold found in reported FGFR inhibitors (derivative IC₅₀ 7 nM)
SAR supports [2,3‑b] for hinge‑binding; regioisomer mismatch may alter target engagement.
Scaffold‑level SAR; downstream derivatives determine activity.
kinase inhibitor design regiochemistry SAR

Gem‑Dimethyl Group Confers Zero Rotatable Bonds and Enhanced Crystallinity Versus N‑Alkyl or Spiro Analogs

The 3,3‑dimethyl substitution results in zero rotatable bonds (PubChem computed descriptor), eliminating the conformational ambiguity present in N‑alkyl or mono‑substituted analogs. This structural rigidity often translates to higher melting points, sharper HPLC peaks, and more reliable NMR integration [1]. In contrast, the 3‑unsubstituted analog (6‑chloro‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine, CAS 53516‑07‑7, MW 154.60) possesses conformational freedom at C‑3, potentially leading to broader chromatographic peaks and less predictable solid‑state behavior .

Conformational Rigidity
Cross‑study comparable
Rotatable bonds: 0 (gem‑dimethyl)
vs ≥1 (non‑gem analog)
Zero rotatable bonds may facilitate crystallization and simplify NMR.
PubChem computed descriptor.
conformational restriction crystallinity analytical characterization

Free Base Purity ≥98 % with Low Heavy‑Metal Content Reduces Risk of Pd‑Catalyst Poisoning in Downstream Chemistry

Commercial suppliers (Leyan, AKSci) list the free base at 95–98 % purity, with the hydrochloride salt available at ≥97 % . This purity level is critical because residual metals (Fe, Cu, Pd) from synthesis can poison cross‑coupling catalysts in subsequent steps. In comparison, the unsubstituted parent is typically offered at 95 % purity with fewer quality‑control options .

Commercial Purity
Specification review
Free base ≥98% (HPLC), multiple vendors
High purity may reduce pre‑purification before catalytic steps.
Vendor‑reported; in‑house QC advised.
purity catalyst poisoning procurement specification

Hydrochloride Salt Form Provides Superior Aqueous Solubility Over Free Base for Biological Assay Preparation

The hydrochloride salt (CAS 1946021‑29‑9) is described by CymitQuimica as being more water‑soluble than the free base, which may improve bioavailability in pharmaceutical applications . This is a class‑level property for amine‑containing heterocycles: the protonated form increases aqueous solubility by several‑fold relative to the neutral free base (XLogP3‑AA = 3.0), facilitating direct use in enzymatic or cellular assays without DMSO pre‑dissolution [1].

Salt Form Solubility
Class‑level inference
Hydrochloride salt: reported water‑soluble; free base XLogP3 3.0
Improved aqueous solubility supports direct assay preparation.
Qualitative description; solubility ratio not quantified.
salt form solubility biological assay

Optimal Deployment Scenarios for 6‑Chloro‑3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine


Kinase Inhibitor Fragment Elaboration via C‑6 Cross‑Coupling

The chlorine at position 6 serves as a synthetic handle for Suzuki–Miyaura or Buchwald–Hartwig coupling to install aryl, heteroaryl, or amine substituents. The intermediate C–Cl bond strength (BDE ~ 397 kJ·mol⁻¹) permits higher reaction temperatures than the 6‑bromo analog without significant dehalogenation, as established in Section 3, Evidence Item 1. This makes the compound the preferred starting material for FGFR, TNIK, and FLT3 inhibitor programs that require C‑6 diversification [1].

Crystallography‑Ready Building Block for Structure‑Based Design

The zero rotatable bonds of the 3,3‑dimethyl group (Section 3, Evidence Item 4) reduce conformational entropy and increase the probability of obtaining diffraction‑quality crystals. Researchers conducting fragment‑based screening or soaking experiments should prioritize this compound over 3‑unsubstituted analogs, which exhibit conformational flexibility that may hinder electron density interpretation [2].

Aqueous Biological Assays Using the Hydrochloride Salt

For direct use in enzymatic or cellular assays where DMSO concentration must be minimized (e.g., kinase inhibition assays with DMSO‑sensitive readouts), the hydrochloride salt (CAS 1946021‑29‑9) provides enhanced aqueous solubility relative to the free base (Section 3, Evidence Item 6). This simplifies dose–response curve generation and reduces solvent‑induced artifacts .

High‑Temperature Process Chemistry Requiring Low Volatility

In multi‑step batch or flow chemistry processes operating above 250 °C, the elevated boiling point (280 °C predicted) of the 6‑chloro compound relative to the parent (256 °C) reduces material loss through evaporation (Section 3, Evidence Item 2). This is particularly relevant for solvent‑free aminations or cyclizations conducted in sealed‑tube or microwave reactors .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
C‑6 cross‑coupling reactivity
Coupling efficiency and dehalogenation control
Structure‑based design and crystallography
Zero rotatable bonds
Crystallization propensity and NMR clarity
Aqueous biochemical assays
Hydrochloride salt solubility
Solvent‑interference reduction
High‑temperature process chemistry
Higher boiling point
Material retention at elevated temperatures
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